molecular formula C7H7N5O3 B11473642 5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11473642
M. Wt: 209.16 g/mol
InChI Key: GSFCWYSZEQPMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe triazolopyrimidine scaffold is known for its presence in various bioactive molecules, making it a valuable target for synthetic and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale synthesis, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYL-6-NITRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl group and the nitro group in specific positions enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

5-ethyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H7N5O3/c1-2-4-5(12(14)15)6(13)11-7(10-4)8-3-9-11/h3H,2H2,1H3,(H,8,9,10)

InChI Key

GSFCWYSZEQPMFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.